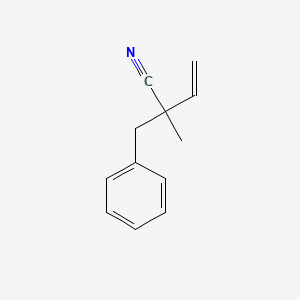2-Benzyl-2-methyl-3-butenitrile
CAS No.: 97384-48-0
Cat. No.: VC3846367
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97384-48-0 |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 2-benzyl-2-methylbut-3-enenitrile |
| Standard InChI | InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
| Standard InChI Key | UKLOORXNVRHFRM-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)(C=C)C#N |
| Canonical SMILES | CC(CC1=CC=CC=C1)(C=C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Benzyl-2-methyl-3-butenitrile is systematically named as 2-(benzyl)-2-methylbut-3-enenitrile. Its IUPAC name reflects the presence of a nitrile group (-CN), a benzyl moiety, and a trisubstituted double bond. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 97384-48-0 | |
| Molecular Formula | ||
| Molecular Weight | 171.24 g/mol | |
| InChI Key | UKLOORXNVRHFRM-UHFFFAOYSA-N | |
| LogP | 2.85 |
The compound’s structure features a quaternary carbon bonded to a methyl group, a benzyl group, and a vinylnitrile moiety, as illustrated by its 3D conformation data .
Spectral and Physicochemical Properties
Synthetic Methodologies
Modern Transnitrilation Strategies
Recent advances leverage non-toxic cyanide sources and one-pot protocols to construct quaternary nitriles. A notable method involves equilibrium-driven transnitrilation using 2-methyl-2-phenylpropanenitrile as an electrophilic CN donor . The process occurs in three stages:
-
Lithium-Halogen Exchange: An alkyllithium reagent (e.g., ) reacts with a secondary alkyl halide to generate a lithium intermediate.
-
Transnitrilation: The lithium species undergoes fragmentation with 2-methyl-2-phenylpropanenitrile, transferring the CN group to form a nitrile-bearing quaternary center.
-
Anion-Relay Functionalization: The intermediate is trapped with electrophiles (e.g., benzyl bromide, aldehydes) to yield gem-difunctionalized products .
This method avoids toxic cyanide salts and achieves yields up to 85% under optimized conditions (THF, room temperature) .
Table 1: Example Synthesis of 2-Benzyl-2-methyl-3-butenitrile Analogues
| Starting Material | Electrophile | Product Yield | Conditions |
|---|---|---|---|
| s-BuLi + Alkyl Halide | Benzyl Bromide | 85% | THF, 1 h, r.t. |
| t-BuLi + Styrene | Allyl Bromide | 80% | EtO, -78 °C |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column effectively separates 2-benzyl-2-methyl-3-butenitrile using a mobile phase of acetonitrile/water/phosphoric acid (specific ratios undisclosed) . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative isolation of impurities and pharmacokinetic studies .
Table 2: HPLC Parameters for 2-Benzyl-2-methyl-3-butenitrile
| Column | Mobile Phase | Detection | Application |
|---|---|---|---|
| Newcrom R1 (3 µm) | MeCN/HO/HPO | UV/VIS | Analytical/Preparative |
| UPLC-Compatible Column | MeCN/HO/HCOOH | MS | High-Throughput |
Industrial and Pharmaceutical Applications
Fragrance Industry
2-Benzyl-2-methyl-3-butenitrile is classified under fragrances in PubChem, likely due to its structural similarity to nitriles used in perfumery for their stability and volatility .
Pharmaceutical Intermediates
The compound’s quaternary carbon and nitrile group make it a versatile precursor for amines, ketones, and carboxylic acids. For example, it serves as an intermediate in synthesizing verapamil, a calcium channel blocker on the WHO Essential Medicines List .
Pharmacokinetic Studies
Its chromatographic stability enables use in tracking drug metabolism and impurity profiling during preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume